2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one
Description
2-(4-Methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 6-propyl substituent and a 4-methylpiperazine moiety at the 2-position. Its structure combines a pyrimidinone core with a piperazine ring, which may enhance solubility and modulate receptor interactions compared to simpler analogs .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-3-4-10-9-11(17)14-12(13-10)16-7-5-15(2)6-8-16/h9H,3-8H2,1-2H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMNRTCLEQHIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution on the pyrimidine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution of Dichloropyrimidines
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Starting Materials : 2,4-dichloropyrimidine derivatives are common precursors.
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Reaction Mechanism :
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Step 1 : Substitution of the 4-chlorine atom with a nucleophile (e.g., dimethylamine or N-methylpiperazine) under ambient or elevated temperatures.
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Step 2 : Substitution of the 2-chlorine atom with a second nucleophile (e.g., propyl groups or other heteroaryl groups).
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Example: Reaction of 2,4-dichloropyrimidine with dimethylamine yields a 2-chloro-4-dimethylamino intermediate, which is then treated with N-methylpiperazine to form the final product .
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Suzuki Coupling and Functionalization
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Cross-Coupling : Pyridine or pyrimidine derivatives with halogen substituents can undergo Suzuki coupling with heteroarylboronic acids to introduce aryl groups.
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Post-Functionalization : Subsequent nucleophilic displacement of remaining halogens with amines or alkyl groups (e.g., propyl) is used to achieve the desired substitution pattern .
Nucleophilic Aromatic Substitution
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Regioselectivity : 2,4-dichloropyrimidines undergo regioselective substitution at the 4-position due to electronic effects.
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Conditions : Reactions are typically carried out in polar solvents (e.g., DMF) at elevated temperatures (80–100°C).
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Yield Optimization : Crude intermediates are often used to streamline multi-step syntheses .
Buchwald-Hartwig Amination
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Catalyst : Palladium-based catalysts enable coupling of halogen-substituted benzenes/pyridines with N-methylpiperazine.
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Outcome : Direct introduction of piperazine moieties onto aromatic rings .
Structural Characterization
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Techniques :
Functional Group Reactivity
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Carboxylic Acid Groups : May undergo esterification or amide bond formation.
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Sulfanyl Groups : Can participate in cross-coupling or oxidation reactions.
Pharmacological Relevance
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5-HT₇ Receptor Affinity : Piperazin-1-yl-substituted pyrimidines show activity as 5-HT₇ receptor ligands, with binding affinities influenced by substituent position and bulk .
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Structure-Activity Relationships :
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Propyl Substituents : Increase lipophilicity and receptor affinity.
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Piperazine Moieties : Serve as basic pharmacophores for receptor interaction.
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Challenges and Considerations
Scientific Research Applications
Histamine H3 Receptor Antagonism
Research indicates that derivatives of pyrimidine compounds, including 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, exhibit promising activity as histamine H3 receptor antagonists. These receptors are implicated in various neurological conditions, making this compound a candidate for treating disorders such as narcolepsy and obesity. Studies have shown that modifications to the piperazine moiety can enhance binding affinity and selectivity for H3 receptors, leading to potential therapeutic applications in neuropharmacology .
Kinase Inhibition
The compound has been explored as a kinase inhibitor. Kinases play a crucial role in cellular signaling and are often targets for cancer therapy. The synthesis of substituted pyrimidine derivatives has demonstrated the ability to inhibit specific kinases effectively, suggesting that this compound could be developed into a therapeutic agent against certain cancers .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. The structure of pyrimidines has been associated with activity against various bacterial strains, which could lead to the development of new antibiotics or adjunct therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the modification of existing pyrimidine structures through various chemical reactions, including amination and alkylation processes. Structure-activity relationship studies have been crucial in optimizing its pharmacological properties. By altering substituents on the pyrimidine ring and the piperazine group, researchers have been able to enhance potency and selectivity towards targeted biological pathways .
Case Study 1: Development as a Histamine H3 Antagonist
A study focused on synthesizing a series of pyrimidine derivatives led to the identification of compounds with high affinity for the histamine H3 receptor. The lead compound showed an IC50 value of approximately 4.49 nM, indicating strong potential for further development into a therapeutic agent for neurological disorders .
Case Study 2: Kinase Inhibition Profile
Another research effort evaluated the kinase inhibition profile of various derivatives of this compound. Results indicated that specific modifications greatly enhanced inhibitory activity against certain kinases associated with cancer progression, providing a pathway for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes involved in cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s core structure and substituent variations are critical to its properties. Below is a comparative analysis with key analogs:
Pharmacological Activity
- Anticancer Potential: Piperazine-containing analogs (e.g., 7-(4-methylpiperazin-1-yl) derivatives) exhibit kinase inhibition and antiproliferative effects, as seen in pyridazinone-based anticancer agents . The methylpiperazine group may improve blood-brain barrier penetration, a feature absent in aminophenyl or methylthio analogs .
- Anti-inflammatory Activity: Pyrimidinones with catechol or dihydroxyaryl substituents (e.g., compound 5b in ) show potent anti-inflammatory activity (IC50 ~10–20 µM), but the methylpiperazine analog’s efficacy remains underexplored .
Physicochemical Properties
- Solubility : The 4-methylpiperazine group increases water solubility compared to methylthio or aryl analogs.
- logP : Estimated logP ~2.5 (lower than methylthio analog, logP ~3.2) .
- Stability : Piperazine derivatives are prone to oxidative metabolism, whereas fluorinated analogs (e.g., AQ1) exhibit improved stability .
Biological Activity
2-(4-Methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine derivatives class. Its unique structure combines a piperazine ring with a propyl group and a pyrimidinone core, which contributes to its potential biological activities. This compound has attracted attention in various fields, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 236.31 g/mol
- CAS Number : [specific CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that this compound may modulate signaling pathways, leading to various therapeutic effects.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting tumor cell proliferation. The exact mechanism involves targeting specific kinases involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
- Neuroprotective Properties : Some studies indicate that it may provide neuroprotection, potentially aiding in the treatment of neurodegenerative diseases.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC value of approximately 15 µM in breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed effects suggest its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness (IC) | Reference |
|---|---|---|
| Anticancer (breast cancer) | 15 µM | [Study 1] |
| Anti-inflammatory | Significant reduction | [Study 2] |
| Neuroprotective | Moderate efficacy | Ongoing studies |
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Introduction of the Piperazine Ring : The piperazine ring is formed by reacting ethylenediamine with suitable alkylating agents.
- Final Substitution Reactions : The propyl group is introduced via nucleophilic substitution reactions.
Q & A
Q. What are the recommended synthetic routes for 2-(4-methylpiperazin-1-yl)-6-propylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:
Pyrimidine Core Formation : React 6-propylpyrimidin-4(3H)-one with a halogenating agent (e.g., POCl₃) to introduce a leaving group at the 2-position.
Piperazine Substitution : Perform nucleophilic aromatic substitution using 4-methylpiperazine under reflux in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) .
Purification : Use column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization for isolation.
Q. Optimization Tips :
- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) may improve regioselectivity in complex analogs .
- Yield Enhancement : Pre-activate the pyrimidine core with iodine or bromine to facilitate substitution .
Q. Table 1: Representative Synthetic Yields from Analogous Reactions
| Step | Reaction Type | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Halogenation | POCl₃ | Toluene | None | 75–85 | |
| Substitution | DMF | K₂CO₃ | None | 60–70 | |
| Pd-Catalyzed | THF | Pd(OAc)₂/Xantphos | 80–90 |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
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NMR Spectroscopy :
- ¹H NMR : Key signals include the piperazine methyl group (δ ~2.2–2.4 ppm, singlet) and pyrimidinone NH (δ ~10.5 ppm, broad). Propyl chain protons appear as multiplets (δ 1.2–1.6 ppm) .
- ¹³C NMR : The carbonyl (C=O) resonates at δ ~165–170 ppm, and piperazine carbons appear at δ 45–55 ppm .
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Mass Spectrometry : ESI+ typically shows [M+H]⁺ at m/z 265–270, with fragmentation patterns confirming substituents .
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X-ray Crystallography :
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational models be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism or piperazine ring puckering). Strategies include:
DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO) .
Variable-Temperature NMR : Identify conformational exchange by observing line broadening at elevated temperatures.
Crystallographic Validation : Cross-check with X-ray data to confirm dominant tautomers or conformers .
Example : In analogs, the piperazine chair-to-boat transition alters coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons) .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
Q. Table 2: Solubility Data for Structural Analogs
| Derivative | Solvent | Solubility (mg/mL) | Bioavailability (F%) | Source |
|---|---|---|---|---|
| Free Base | Water | 0.05 | 10–15 | |
| HCl Salt | Water | 2.1 | 30–40 | |
| Acetylated | DMSO | 25.0 | N/A |
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Methodological Answer:
- Piperazine Modifications : Replace 4-methyl with cyclopropylmethyl to enhance lipophilicity and target engagement (e.g., kinase inhibition) .
- Pyrimidinone Substituents : Introduce electron-withdrawing groups (e.g., Cl at C5) to stabilize H-bonding with enzymes .
- Propyl Chain Optimization : Shorten to ethyl or elongate to butyl to balance membrane permeability and metabolic stability .
Case Study : In thieno[3,2-d]pyrimidin-4(3H)-one analogs, propyl chains improved IC₅₀ values by 3-fold against cancer cell lines .
Q. What computational tools are recommended for predicting binding modes with biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
